![molecular formula C17H28BNO3S B3188957 Boronic acid, [3-[(11-mercapto-1-oxoundecyl)amino]phenyl]- CAS No. 260248-92-8](/img/structure/B3188957.png)
Boronic acid, [3-[(11-mercapto-1-oxoundecyl)amino]phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Boronic acid, [3-[(11-mercapto-1-oxoundecyl)amino]phenyl]-, is a type of boronic acid. Boronic acids are organic compounds that are related to boric acid (B(OH)3) in which one of the three hydroxyl groups (-OH) is replaced by an alkyl or aryl group . They are capable of forming reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc . They are used extensively in organic chemistry as chemical building blocks and intermediates, predominantly in the Suzuki coupling .
Synthesis Analysis
The synthesis of boronic acids often involves the use of boron reagents in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . A variety of such reagents have been developed for the process, with properties that have been tailored for application under specific Suzuki–Miyaura coupling conditions .Molecular Structure Analysis
Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups to fill the remaining valences on the boron atom . The boron atom in these compounds is sp2-hybridized and possesses a vacant p orbital . This low-energy orbital is orthogonal to the three substituents, which are oriented in a trigonal planar geometry .Chemical Reactions Analysis
Boronic acids have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . They are involved in reversible click reactions, such as boronic acid-mediated cis-diol conjugation . They also participate in Suzuki–Miyaura coupling reactions, where they can form C-C bonds by reacting with aryl or vinyl halides .Physical And Chemical Properties Analysis
Boronic acids are generally stable and environmentally benign . They are solids that tend to exist as mixtures of oligomeric anhydrides, in particular the cyclic six-membered boroxines . The B–O bond distances in boronic acids are fairly short, and lie in the range 1.35–1.38 Å .Future Directions
The unique properties of boronic acids as mild organic Lewis acids and their mitigated reactivity profile, coupled with their stability and ease of handling, make them particularly attractive as synthetic intermediates . Their low toxicity and their ultimate degradation into the environmentally friendly boric acid make boronic acids “green” compounds . Therefore, the exploration of novel chemistries using boron to fuel emergent sciences is expected to continue .
properties
CAS RN |
260248-92-8 |
|---|---|
Molecular Formula |
C17H28BNO3S |
Molecular Weight |
337.3 g/mol |
IUPAC Name |
[3-(11-sulfanylundecanoylamino)phenyl]boronic acid |
InChI |
InChI=1S/C17H28BNO3S/c20-17(12-7-5-3-1-2-4-6-8-13-23)19-16-11-9-10-15(14-16)18(21)22/h9-11,14,21-23H,1-8,12-13H2,(H,19,20) |
InChI Key |
FJJHUZZHVSJDHY-UHFFFAOYSA-N |
SMILES |
B(C1=CC(=CC=C1)NC(=O)CCCCCCCCCCS)(O)O |
Canonical SMILES |
B(C1=CC(=CC=C1)NC(=O)CCCCCCCCCCS)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



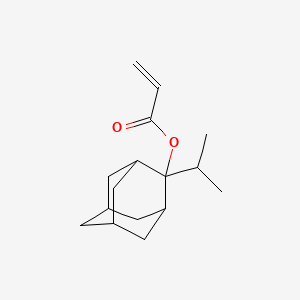
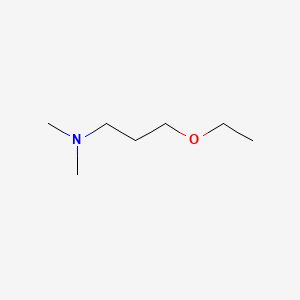
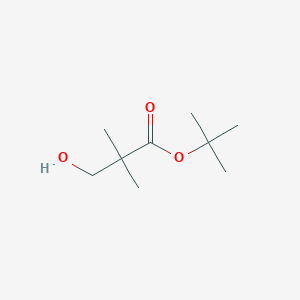

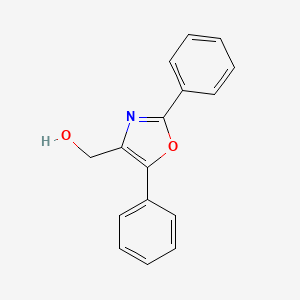

![Benzenethiol, 4-[[5-amino-2-nitro-4-(phenylethynyl)phenyl]ethynyl]-](/img/structure/B3188906.png)
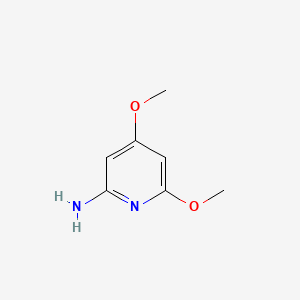
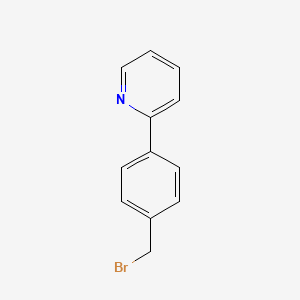


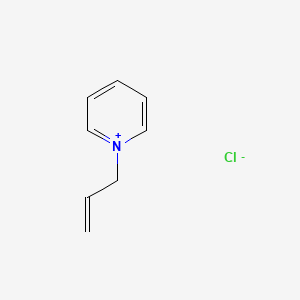
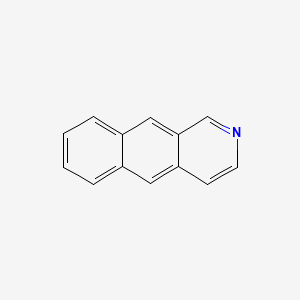
![Benzo[b][1,6]naphthyridine](/img/structure/B3188952.png)